Ethyl 2-amino-3,5,6-trifluorobenzoate

Physicochemical Properties Drug Design Synthetic Feasibility

Researchers developing kinase inhibitors require regiospecific fluorinated building blocks. Generic substitution with incorrect regioisomers disrupts SAR studies and synthetic reproducibility. Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) delivers: • Precise 3,5,6-trifluoro pattern for reliable heterocycle annulation (quinazoline/quinolone cores) • Stable diazonium intermediate enabling high-yield Sandmeyer and cross-coupling chemistry • Ethyl ester prodrug motif with tuned hydrolysis kinetics for PK optimization Supplied at ≥98% purity with batch-to-batch consistency.

Molecular Formula C9H8F3NO2
Molecular Weight 219.16 g/mol
Cat. No. B13505023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3,5,6-trifluorobenzoate
Molecular FormulaC9H8F3NO2
Molecular Weight219.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=CC(=C1F)F)F)N
InChIInChI=1S/C9H8F3NO2/c1-2-15-9(14)6-7(12)4(10)3-5(11)8(6)13/h3H,2,13H2,1H3
InChIKeyXNPKCXCIWNKDIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-3,5,6-trifluorobenzoate: Fluorinated Aromatic Building Block for Pharmaceutical Synthesis


Ethyl 2-amino-3,5,6-trifluorobenzoate (CAS 1343664-95-8) is a fluorinated aromatic ester, characterized by a unique 3,5,6-trifluoro substitution pattern on the benzene ring alongside an ortho-amino group and an ethyl ester moiety . This specific arrangement of functional groups confers distinct electronic properties and a reactivity profile valuable for constructing bioactive molecules. As an intermediate, it serves as a key precursor in the synthesis of more complex pharmaceutical agents, notably in the development of kinase inhibitors and other therapeutic candidates, where the precise positioning of fluorine atoms is critical for modulating target binding and metabolic stability [1].

Procurement Risk: Why 3,5,6-Trifluoro Substitution in Ethyl 2-amino-3,5,6-trifluorobenzoate is Not Interchangeable with Other Fluorobenzoates


The specific 3,5,6-trifluoro substitution pattern of Ethyl 2-amino-3,5,6-trifluorobenzoate dictates its unique electronic landscape and, consequently, its chemical reactivity and biological interactions. Unlike its regioisomers, such as the 3,4,6-trifluoro or 3,4,5-trifluoro analogs , the 3,5,6-arrangement creates a distinct charge distribution and steric environment. This directly impacts the compound's behavior in subsequent synthetic steps, including the regioselectivity of reactions and the pharmacokinetic profile of any derived drug candidate. Furthermore, substituting the ethyl ester with a methyl ester alters the compound's lipophilicity and susceptibility to enzymatic hydrolysis. Generic substitution in a research or industrial setting would therefore introduce an unacceptable variable, potentially derailing established synthetic routes, invalidating structure-activity relationship (SAR) studies, or leading to a final product with altered biological performance.

Quantitative Evidence Guide for Differentiating Ethyl 2-amino-3,5,6-trifluorobenzoate from Close Analogs


Comparative Physicochemical Properties: Boiling Point and pKa

The 3,5,6-trifluoro substitution pattern in Ethyl 2-amino-3,5,6-trifluorobenzoate results in a higher predicted boiling point (289.4±40.0 °C) compared to its 3,4,6-trifluoro regioisomer (280.5±40.0 °C) . Furthermore, the conjugate acid of the target compound is estimated to have a significantly lower pKa (~2.5) than the 3,4,6-trifluoro analog (pKa -0.95±0.10) , indicating that the amino group's basicity is more strongly suppressed by the fluorine atoms in the 3,5,6-arrangement.

Physicochemical Properties Drug Design Synthetic Feasibility

Impact of Ester Group on Lipophilicity: Ethyl vs. Methyl 2-amino-3,5,6-trifluorobenzoate

The choice of ester group significantly affects lipophilicity. While quantitative logP data for direct comparison is unavailable, the fundamental principle of ester chemistry establishes that an ethyl ester (Ethyl 2-amino-3,5,6-trifluorobenzoate) is more lipophilic and sterically hindered than a methyl ester (Methyl 2-amino-3,5,6-trifluorobenzoate) . This structural difference directly translates to slower rates of enzymatic and chemical hydrolysis for the ethyl ester, a key consideration for designing prodrugs or controlling the release of the active 2-amino-3,5,6-trifluorobenzoic acid in biological systems .

Lipophilicity Pharmacokinetics Prodrug Design

Reactivity Profile in Diazotization Reactions: 3,5,6-Trifluoro Substitution Advantage

The amino group at the 2-position adjacent to a trifluorinated ring in Ethyl 2-amino-3,5,6-trifluorobenzoate enables specific reactivity pathways, particularly diazotization . This reaction is a cornerstone for converting the amine into a diazonium salt, a versatile intermediate for introducing halogens (via Sandmeyer reaction) or other functional groups (e.g., via azo coupling). The electron-withdrawing effect of the three fluorine atoms, especially those at the 3 and 5 positions relative to the amino group, significantly stabilizes the diazonium ion, allowing for higher reaction yields and cleaner conversions compared to non-fluorinated or less-fluorinated analogs [1].

Synthetic Chemistry Diazotization Cross-Coupling

Thermal Storage Requirement: Low Melting Point Differentiation

Ethyl 2-amino-3,5,6-trifluorobenzoate has a reported melting point of 45–50 °C , which is significantly lower than the melting point of its close analog, 2-amino-3,5,6-trifluorobenzoic acid, which is >250 °C . This low melting point necessitates refrigerated storage (2–8 °C) to prevent caking and ensure consistent dispensing and weighing in laboratory settings .

Storage Physical Property Logistics

Validated Application Scenarios for Ethyl 2-amino-3,5,6-trifluorobenzoate


Synthesis of Fluorinated Heterocycles as Kinase Inhibitor Scaffolds

Due to its specific 3,5,6-trifluoro substitution pattern and an ortho-amino group, this compound is an ideal precursor for building fluorinated heterocycles, such as quinazolines and quinolones, which are common core structures in kinase inhibitors [1]. The unique electronic profile of the 3,5,6-trifluorophenyl motif can be exploited to optimize binding interactions with the kinase's hydrophobic pockets and improve metabolic stability of the final drug candidate. The amino group provides a handle for annulation or further functionalization to elaborate the heterocyclic core .

Preparation of 3,5,6-Trifluoro-Substituted Aryl Diazonium Intermediates

The stability of the diazonium salt derived from this compound [1] makes it a superior choice for introducing the 3,5,6-trifluorophenyl group into other molecules via diazonium chemistry. This includes classic Sandmeyer reactions to install halogens (iodo, bromo, chloro) or cyano groups, which can then be used as handles for cross-coupling reactions like Suzuki or Sonogashira couplings. The electron-withdrawing nature of the fluorine atoms ensures the diazonium intermediate is both reactive and sufficiently stable to allow for high-yielding, controlled transformations .

Prodrug Synthesis Requiring Controlled Hydrolysis of an Ethyl Ester

In pharmaceutical development, an ethyl ester group is often used to mask the polarity of a carboxylic acid, improving oral bioavailability [1]. Ethyl 2-amino-3,5,6-trifluorobenzoate can serve as a direct prodrug of 2-amino-3,5,6-trifluorobenzoic acid, or the amino group can be functionalized to create more complex prodrugs. The ethyl ester's slower hydrolysis rate compared to a methyl ester provides a longer in vivo half-life for the prodrug form, offering a strategic advantage for modulating the pharmacokinetic profile of the active acid.

Specialized Building Block for Fluorinated Material Science

Beyond pharmaceutical applications, the compound's unique substitution pattern and functional groups make it a valuable monomer or precursor in material science. The combination of an amino group and an ester group on a highly fluorinated aromatic ring allows for the creation of polymers and coatings with tailored properties, such as high thermal stability, chemical resistance, and specific refractive indices. The 3,5,6-substitution pattern is critical as it influences the polymer's packing and electronic properties differently than other regioisomers [1].

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